molecular formula C6H8N2O3 B13220752 Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13220752
M. Wt: 156.14 g/mol
InChI Key: MNNIUIPOXMOTOB-UHFFFAOYSA-N
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Description

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine hydrochloride with a suitable diketone or keto-ester in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like methanol or tetrahydrofuran at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Cu(I) or Ru(II) may be employed to improve the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the oxazole ring .

Scientific Research Applications

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is an oxazole derivative characterized by an aminomethyl group and a carboxylate moiety. Its synthesis typically involves the reaction of appropriate precursors, which can include various amino acids and oxazole derivatives. The compound has been noted for its role as a building block in the synthesis of more complex molecules, highlighting its utility in drug development.

The biological activity of methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study reported the minimum inhibitory concentrations (MICs) of various compounds against different strains of fungi and bacteria. The following table summarizes the antimicrobial efficacy of related oxazole compounds:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisAspergillus niger
111.63.23.21.6
120.83.21.60.8
Control (5-Fluorocytosine)3.23.23.21.6

These findings suggest that methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate could possess similar antimicrobial properties due to structural similarities with other effective compounds .

Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of oxazole derivatives, particularly in models of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate has shown promise in modulating pathways associated with neuroinflammation and oxidative stress.

For instance, it has been observed that certain oxazole derivatives can reduce α-synuclein aggregation and enhance autophagy processes in neuronal cells, which are critical for maintaining cellular health and function . This activity suggests potential applications in treating neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various oxazole derivatives demonstrated their effectiveness against Candida species and Aspergillus strains, providing a basis for further exploration of methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate's antimicrobial properties.
  • Neuroprotective Research : In vitro studies indicated that methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate could potentially inhibit neurotoxic effects associated with protein aggregation in neurodegenerative diseases, suggesting avenues for therapeutic development .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-10-6(9)5-4(2-7)11-3-8-5/h3H,2,7H2,1H3

InChI Key

MNNIUIPOXMOTOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)CN

Origin of Product

United States

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